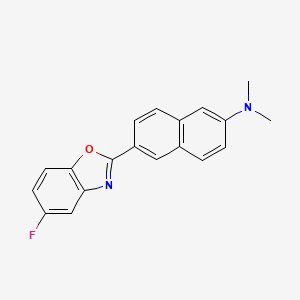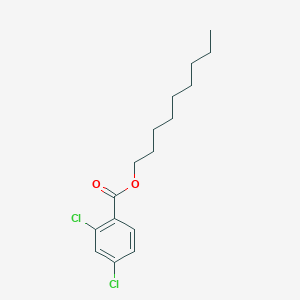![molecular formula C14H12F2OSn B12538324 Bis[(2-fluorophenyl)methyl]stannanone CAS No. 845659-62-3](/img/structure/B12538324.png)
Bis[(2-fluorophenyl)methyl]stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-fluorophenyl)methyl]stannanone is an organotin compound characterized by the presence of two 2-fluorophenyl groups attached to a stannanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-fluorophenyl)methyl]stannanone typically involves the reaction of 2-fluorobenzyl chloride with a tin-based reagent under controlled conditions. One common method includes the use of tin(IV) chloride as a starting material, which reacts with 2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2-fluorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The 2-fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Bis[(2-fluorophenyl)methyl]stannanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of enzyme inhibition and interaction with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an anticancer agent.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis[(2-fluorophenyl)methyl]stannanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The 2-fluorophenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-fluorophenyl)methanone
- Bis(4-fluorophenyl)methyl piperazine
- Fladrafinil
Uniqueness
Bis[(2-fluorophenyl)methyl]stannanone is unique due to its stannanone core, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Numéro CAS |
845659-62-3 |
|---|---|
Formule moléculaire |
C14H12F2OSn |
Poids moléculaire |
352.95 g/mol |
Nom IUPAC |
bis[(2-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-4-2-3-5-7(6)8;;/h2*2-5H,1H2;; |
Clé InChI |
WOUDEUKSBUEXLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Sn](=O)CC2=CC=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


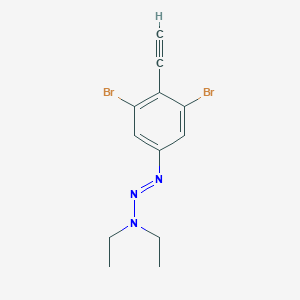
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
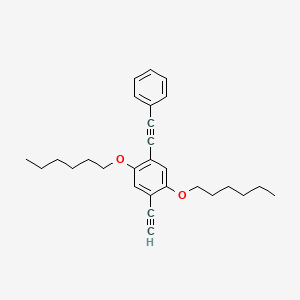
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)

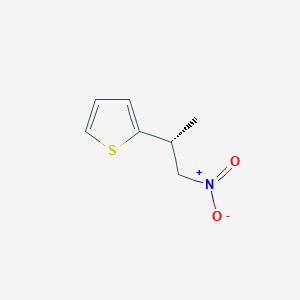
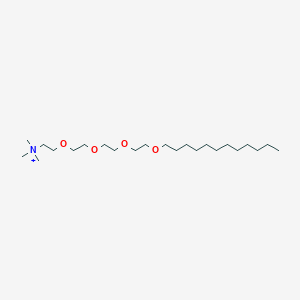

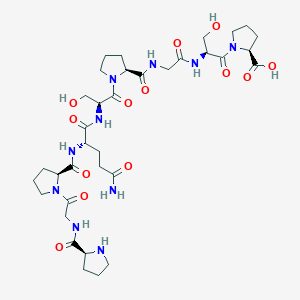
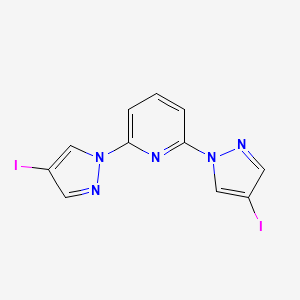
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)

